molecular formula C10H14N2O2 B1314796 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 307307-84-2

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No. B1314796
M. Wt: 194.23 g/mol
InChI Key: RLYRMESNENRMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06831074B2

Procedure details

A mixture of 4,5,6,7-tetrahydro[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate (Heterocycles; 1990; 31; 481), (13.0 g, 93 mmol), and ethyl propiolate (28.5 ml, 278 mmol), in xylene (250 ml) was heated under reflux for 2 hours. The cooled mixture was evaporated under reduced pressure. The residual oil was purified by column chromatography on silica gel using ether as the eluant, to afford the title compound as an oil, 5.82 g.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1O[C:3]([O-])=[C:4]2[CH2:9][CH2:8][CH2:7][CH2:6][N+:5]=12.[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[C:12]#C>C1(C)C(C)=CC=CC=1>[N:1]1[N:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:4]2=[CH:3][C:12]=1[C:11]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
N=1OC(=C2[N+]1CCCC2)[O-]
Name
Quantity
28.5 mL
Type
reactant
Smiles
C(C#C)(=O)OCC
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=C2N1CCCC2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.